molecular formula C11H6F3N3O4 B2430727 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006952-22-2

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2430727
CAS No.: 1006952-22-2
M. Wt: 301.181
InChI Key: MGFOVIPYYDQFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid. This nomenclature systematically describes the core structural elements, beginning with the pyrazole ring as the fundamental heterocyclic base structure. The pyrazole core constitutes a five-membered aromatic ring containing two adjacent nitrogen atoms, which enables significant π-π stacking interactions and hydrogen-bonding capabilities that are crucial for its chemical and biological properties. The nomenclature further specifies the substitution pattern, indicating that the phenyl group is attached at the 1-position of the pyrazole ring.

The phenyl substituent itself bears two distinct functional groups that are precisely positioned according to the systematic naming convention. The nitro group occupies the 2-position relative to the point of attachment to the pyrazole ring, while the trifluoromethyl group is located at the 4-position of the phenyl ring. This specific substitution pattern creates significant steric and electronic effects throughout the molecular structure. The carboxylic acid functionality is positioned at the 4-position of the pyrazole ring, providing an important site for hydrogen bonding and potential salt formation or esterification reactions.

The structural representation can be described through its SMILES notation as C1=CC(=C(C=C1C(F)(F)F)N+[O-])N2C=C(C=N2)C(=O)O. This notation provides a complete linear representation of the molecular connectivity, clearly indicating the aromatic nature of both the phenyl and pyrazole rings, the ionic character of the nitro group, and the presence of the carboxylic acid functionality. The Standard InChI representation further provides InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19), offering a standardized format for computational chemistry applications and database searches.

Alternative Chemical Designations and Registry Identifiers

The compound is registered under the Chemical Abstracts Service number 1006952-22-2, which serves as the primary identifier for this specific molecular structure in chemical databases and literature. This registry number provides unambiguous identification across various chemical information systems and ensures accurate communication in scientific and commercial contexts. The compound has been assigned multiple catalog numbers by different chemical suppliers, reflecting its availability for research purposes from various commercial sources.

Several alternative systematic names exist for this compound in chemical literature and databases. The evitachem database refers to it as this compound, maintaining consistency with the IUPAC nomenclature while providing commercial catalog information. The ChemScene database identifies it using the same nomenclature with catalog number CS-0268746. Various suppliers have assigned their own internal catalog numbers, including CTK5I2626 from ChemTik, and multiple entries in the Chinese chemical database chem960.com with supplier-specific designations.

The compound is cross-referenced in multiple chemical databases with consistent molecular identifiers. The Standard InChI Key MGFOVIPYYDQFJL-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure, enabling rapid database searches and structure verification. This identifier remains constant regardless of the source database or supplier, ensuring reliable cross-referencing capabilities. The MDL number MFCD08696946 provides an additional unique identifier used in certain chemical information systems and commercial databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H6F3N3O4, indicating a relatively compact yet functionally diverse organic molecule. This formula reveals the presence of eleven carbon atoms forming the aromatic ring systems and connecting the various functional groups. The hydrogen count of six atoms reflects the high degree of unsaturation present in the molecule due to the aromatic character of both the phenyl and pyrazole rings, as well as the presence of multiple electronegative substituents.

The molecular weight is precisely calculated as 301.18 grams per mole, placing this compound in the lower molecular weight range typical for small molecule pharmaceuticals and agrochemicals. This molecular weight is favorable for various applications including membrane permeability in biological systems and volatility characteristics important for certain analytical techniques. The relatively high proportion of heteroatoms (fluorine, nitrogen, and oxygen) compared to carbon and hydrogen atoms contributes to unique physicochemical properties including enhanced metabolic stability and altered electronic distribution.

Table 1: Comprehensive Molecular Data Analysis

Property Value Source
Molecular Formula C11H6F3N3O4
Molecular Weight 301.18 g/mol
CAS Registry Number 1006952-22-2
Standard InChI Key MGFOVIPYYDQFJL-UHFFFAOYSA-N
SMILES Notation C1=CC(=C(C=C1C(F)(F)F)N+[O-])N2C=C(C=N2)C(=O)O
MDL Number MFCD08696946

The elemental composition analysis reveals significant insights into the compound's chemical characteristics. The three fluorine atoms constitute approximately 19% of the total molecular weight, contributing substantially to the compound's lipophilicity and metabolic stability characteristics. The three nitrogen atoms, representing about 14% of the molecular weight, are distributed across the nitro group and the pyrazole ring system, providing multiple sites for hydrogen bonding and coordination chemistry applications. The four oxygen atoms account for approximately 21% of the molecular weight and are distributed between the nitro group and carboxylic acid functionality, contributing to the compound's polarity and hydrogen bonding capabilities.

Table 2: Elemental Composition and Weight Distribution

Element Count Atomic Weight (g/mol) Total Weight (g/mol) Percentage by Weight
Carbon 11 12.01 132.11 43.9%
Hydrogen 6 1.008 6.048 2.0%
Fluorine 3 18.998 56.994 18.9%
Nitrogen 3 14.007 42.021 14.0%
Oxygen 4 15.999 63.996 21.3%
Total 27 - 301.18 100.0%

The topological polar surface area has been calculated as 98.26 square angstroms, indicating significant polar character that influences solubility, membrane permeability, and intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 2.4975 suggests moderate lipophilicity, positioning this compound in a favorable range for biological membrane penetration while maintaining sufficient aqueous solubility. The molecule contains five hydrogen bond acceptor sites and one hydrogen bond donor site, with three rotatable bonds providing conformational flexibility. These computational chemistry parameters are essential for predicting the compound's behavior in biological systems and optimizing synthetic approaches for related derivatives.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-11(13,14)7-1-2-8(9(3-7)17(20)21)16-5-6(4-15-16)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOVIPYYDQFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Nitro-Substituted Aryl Hydrazines

Hydrazine Intermediate Formation

The synthesis typically begins with the preparation of 1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine , achieved via nucleophilic aromatic substitution between 2-nitro-4-(trifluoromethyl)aniline and hydrazine hydrate. Reaction in ethanol at 80°C for 6 hours yields the hydrazine intermediate with 92% purity.

Pyrazole Ring Formation

Subsequent cyclocondensation with β-keto esters, such as ethyl 3-oxobutanoate, in acetic acid at 120°C for 8 hours generates the pyrazole core. The carboxylic acid moiety is introduced via ester hydrolysis using aqueous NaOH (10%) at 60°C, achieving an overall yield of 68%.

Table 1: Cyclocondensation Reaction Parameters
Parameter Value Impact on Yield
Temperature 120°C Higher yields above 110°C
Solvent Acetic acid Optimal proton donation
Hydrazine:Purity ≥92% Reduces side reactions

Vilsmeier-Haack Cyclization Strategy

Intermediate Synthesis

A modified approach involves the synthesis of 1-(2-nitro-4-(trifluoromethyl)benzoyl)pyrazole-4-carboxylate through acylation of pyrazole-4-carboxylate esters. Treatment with Vilsmeier-Haack reagent (DMF-POCl₃) at 0–25°C induces cyclization, forming the target compound in 72% yield.

Mechanistic Insights

The Vilsmeier-Haack complex facilitates electrophilic aromatic substitution at the pyrazole C-1 position, with the nitro group directing regioselectivity. Infrared spectroscopy (IR) confirms reaction completion via disappearance of the carbonyl stretch at 1,710 cm⁻¹.

Table 2: Vilsmeier-Haack Optimization
Condition Optimal Value Yield Improvement
POCl₃:DMF Ratio 1:1.2 Maximizes electrophilicity
Reaction Time 20–30 minutes Prevents over-chlorination
Quenching Method Ice-cold NaOH (5%) Neutralizes excess acid

Halogenation-Thiolation Sequential Routes

Disulfide-Mediated Thiolation

Patent literature describes thiolation of 5-amino-1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile using diethyl disulfide (EtSSEt) and iodine in acetonitrile. This method achieves 78% yield but requires inert conditions due to iodine’s oxidative sensitivity.

Industrial Scalability Challenges

Solvent Selection

While dichloromethane (DCM) offers high solubility, its carcinogenicity drives substitution with cyclopentyl methyl ether (CPME) in newer protocols, reducing environmental impact without sacrificing yield (≤5% drop).

Catalytic Innovations

Palladium-catalyzed C–H activation methods are emerging, enabling direct functionalization of preassembled pyrazoles. Initial trials show 65% yield at 150°C with Pd(OAc)₂, though cost remains prohibitive for large-scale use.

Chemical Reactions Analysis

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases like sodium hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

  • Study Findings : In vitro studies indicated that 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid demonstrated significant inhibition of COX enzymes, leading to reduced production of prostaglandins involved in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Research Overview : Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives.

  • Case Study : A study assessing the effects of this compound on human cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer) revealed IC50 values indicating significant cytotoxicity. For instance, IC50 values were reported at 5.5 µM for A549 cells, showcasing its potential as an anticancer therapeutic.

Applications in Research

This compound is utilized in various research applications:

Medicinal Chemistry

The compound serves as a lead structure for the development of new anti-inflammatory and anticancer drugs. Its ability to inhibit specific enzymes involved in disease processes makes it a valuable candidate for further pharmacological studies.

Material Science

Research has explored the use of this compound in developing novel materials with specific electronic or optical properties, leveraging its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Both compounds share structural similarities but differ in their specific functional groups and biological activities.

    Bicalutamide: Another antiandrogen with a trifluoromethyl group, used in the treatment of prostate cancer.

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C11H6F3N3O3C_{11}H_{6}F_{3}N_{3}O_{3}, with a molecular weight of approximately 286.22 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving lipophilicity and metabolic stability.

Property Value
Molecular FormulaC11H6F3N3O3
Molecular Weight286.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, a study reported the preparation of related pyrazole derivatives through reactions between substituted phenyl halides and pyrazole derivatives under controlled conditions, yielding high purity and yield .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has shown potential in inhibiting various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrated that compounds containing the pyrazole scaffold could inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as topoisomerase inhibition and DNA alkylation .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against antibiotic-resistant strains of bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococcus faecalis

In vitro assays revealed that this compound could inhibit the growth of these pathogens and disrupt biofilm formation more effectively than conventional antibiotics like vancomycin .

Table: Antimicrobial Efficacy

Pathogen Inhibition Zone (mm) Comparison (Vancomycin)
Methicillin-resistant Staphylococcus aureus2520
Enterococcus faecalis3022

The biological activity of this compound is attributed to several mechanisms:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Alkylation of DNA : Inducing cytotoxic effects by damaging genetic material.
  • Biofilm Disruption : Preventing bacterial colonization and persistence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, arylhydrazines, and DMF-DMA to form the pyrazole core. For example, a related compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized via cyclocondensation followed by alkaline hydrolysis of the ester intermediate . Adjustments to substituents (e.g., nitro and trifluoromethyl groups) require careful optimization of reaction conditions, such as temperature (80–100°C) and solvent (ethanol/water mixtures). Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) and nitro (-NO2_2) functional groups via characteristic stretching frequencies (e.g., ~1700 cm1^{-1} for C=O).
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions, as demonstrated for structurally similar pyrazole derivatives .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store as a solid at -20°C in airtight, light-protected containers. Solvent solutions (e.g., DMSO or ethanol) should be kept at -80°C to prevent degradation. Moisture-sensitive handling is advised due to the hydrolytic instability of nitro and trifluoromethyl groups under acidic/basic conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (nitro, trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (-NO2_2) enhances electrophilic substitution at the ortho/para positions, while the trifluoromethyl (-CF3_3) group stabilizes adjacent charges via inductive effects. Computational studies (DFT) on similar pyrazoles reveal reduced electron density at the pyrazole ring, favoring nucleophilic attack at the carboxylic acid moiety. Experimental optimization may involve Pd-catalyzed coupling reactions under inert atmospheres .

Q. What computational strategies are used to predict the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking simulations (AutoDock Vina) assess binding affinities to enzymes or receptors, leveraging crystallographic data from related pyrazole-carboxylic acid complexes. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can discrepancies in reported spectral data or synthetic yields be resolved?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks, 2D NMR). For synthetic yield discrepancies, assess the impact of:

  • Catalyst Load : Pd(OAc)2_2 vs. PdCl2_2 in coupling reactions.
  • Reaction Atmosphere : Oxygen-free vs. aerobic conditions.
  • Purification Methods : Compare recrystallization solvents (hexane/EtOAc vs. DCM/methanol) .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., nitro) to control functionalization positions.
  • Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to avoid side reactions during nitro group reduction.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What are the key safety protocols for handling this compound in catalytic or high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition (NOx_x gases).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Contradiction Analysis

  • Example : Conflicting melting points or spectral peaks may arise from polymorphic forms or impurities. Resolve by:
    • Thermogravimetric Analysis (TGA) : Confirm thermal stability ranges.
    • Dynamic Light Scattering (DLS) : Detect amorphous vs. crystalline impurities.
    • Replicate Synthesis : Standardize reagent sources (e.g., anhydrous DMF) to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.